molecular formula C11H15BrClNO B7936752 [2-(2-Bromo-5-chlorophenyl)ethyl](2-methoxyethyl)amine

[2-(2-Bromo-5-chlorophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B7936752
M. Wt: 292.60 g/mol
InChI Key: PZAJBAACLIPTFV-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)ethylamine is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with an ethylamine side chain and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)ethylamine typically involves multiple steps:

    Halogenation: The starting material, 2-phenylethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.

    Alkylation: The intermediate product is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods

Industrial production of 2-(2-Bromo-5-chlorophenyl)ethylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the halogen substituents, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Studies:

    Biochemical Research: Used as a probe to study biochemical pathways and interactions.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-fluorophenyl)ethylamine
  • 2-(2-Bromo-5-iodophenyl)ethylamine
  • 2-(2-Bromo-5-methylphenyl)ethylamine

Uniqueness

  • Halogen Substitution : The specific combination of bromine and chlorine atoms provides unique reactivity and binding properties.
  • Functional Groups : The presence of both an ethylamine and a methoxyethyl group offers versatility in chemical reactions and potential applications.

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)-N-(2-methoxyethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClNO/c1-15-7-6-14-5-4-9-8-10(13)2-3-11(9)12/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAJBAACLIPTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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